Cas no 2228769-83-1 (1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol)

1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol
- EN300-1831638
- 2228769-83-1
- 1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol
-
- Inchi: 1S/C9H14N2O/c1-11-7-8(6-10-11)2-3-9(12)4-5-9/h6-7,12H,2-5H2,1H3
- InChI Key: ILJJENCRUPUXPN-UHFFFAOYSA-N
- SMILES: OC1(CCC2C=NN(C)C=2)CC1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38Ų
1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831638-0.05g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1831638-0.1g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1831638-0.5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1831638-0.25g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1831638-5.0g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1831638-1.0g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1831638-2.5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1831638-10.0g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1831638-5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1831638-1g |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropan-1-ol |
2228769-83-1 | 1g |
$1357.0 | 2023-09-19 |
1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol Related Literature
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol
Chemical Profile of 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol (CAS No. 2228769-83-1)
1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol (CAS No. 2228769-83-1) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry due to its intriguing molecular framework and potential biological activities. The compound features a cyclopropane ring substituted with an ethyl group and a 1-methyl-1H-pyrazol-4-yl moiety, which together create a scaffold that may exhibit novel interactions with biological targets. This introduction provides an in-depth exploration of the chemical properties, synthetic considerations, and emerging research applications of this compound.
The molecular structure of 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol is characterized by its cyclopropane core, a three-membered ring known for its high ring strain and conformational rigidity. This rigidity can be exploited to induce specific interactions with biological macromolecules, making it a valuable motif in drug design. The presence of the 1-methyl-1H-pyrazol-4-yl substituent adds another layer of complexity, as pyrazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthetically, the preparation of 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The construction of the cyclopropane ring can be achieved through various strategies, such as ring-closing metathesis or cyclopropanation reactions. The introduction of the ethyl group and the pyrazole moiety requires careful selection of reagents and conditions to ensure high yield and purity. Recent advances in transition-metal-catalyzed reactions have enabled more efficient and scalable synthesis routes, which are crucial for industrial applications.
Biologically, the potential applications of 1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol are being actively investigated in several research groups. The cyclopropane ring has been shown to modulate enzyme activity by inducing steric constraints on binding pockets, while the pyrazole substituent can engage in hydrogen bonding or metal coordination interactions. These features make the compound a promising candidate for developing small-molecule inhibitors targeting various therapeutic areas.
One particularly exciting area of research is the investigation of 1-methyl-H-pyrazole derivatives as modulators of enzyme function. Pyrazole-based compounds have demonstrated efficacy in inhibiting kinases and other enzymes involved in signal transduction pathways. The structural rigidity provided by the cyclopropane ring may enhance binding affinity and selectivity, offering a potential advantage over traditional inhibitors. Preliminary studies suggest that derivatives like (CAS No. 2228769-83) could exhibit inhibitory activity against certain cancer-related kinases, making them attractive candidates for further development.
In addition to their kinase inhibition potential, these types of compounds have also been explored for their antimicrobial properties. The unique structural motifs present in (CAS No. 2228769) may disrupt essential bacterial processes or interfere with cell wall synthesis, leading to potent antibacterial effects. Given the increasing prevalence of antibiotic-resistant strains, such findings are particularly noteworthy and warrant further investigation into novel antimicrobial strategies.
The role of cyclopropane-containing scaffolds in medicinal chemistry is another critical aspect that underscores the importance of this compound. Cyclopropanes are known to enhance metabolic stability and bioavailability, which are crucial factors in drug development. Furthermore, their ability to adopt specific conformations can improve binding interactions with biological targets. By integrating a cyclopropane ring with a bioactive pyrazole moiety, researchers aim to develop molecules that combine the advantages of both structural elements.
Recent computational studies have shed light on the binding modes of such compounds within target proteins. Molecular docking simulations indicate that the cyclopropane ring interacts favorably with hydrophobic pockets in enzymes, while the pyrazole substituent forms critical hydrogen bonds or π-stacking interactions. These insights have guided efforts to optimize potency and selectivity through structure-based drug design approaches.
The development of novel synthetic methodologies is also contributing to advancements in this field. For instance, asymmetric synthesis techniques have enabled the preparation of enantiomerically pure forms of these compounds, which is essential for evaluating stereoselective interactions with biological targets. Such methods are particularly valuable for producing libraries of analogs for high-throughput screening (HTS) campaigns.
The potential therapeutic applications extend beyond oncology and antimicrobial uses. Researchers are exploring whether derivatives like (CAS No.) could be effective against neurological disorders or inflammatory conditions by modulating key signaling pathways implicated in these diseases. The ability to fine-tune molecular properties through structural modifications offers a versatile platform for addressing diverse therapeutic challenges.
In conclusion,(CAS No.) 2228769, characterized by its unique combination of a cyclopropane ring and a 4-substituted pyrazole moiety, represents an exciting opportunity for medicinal chemistry innovation . Its structural features offer multiple avenues for interaction with biological targets, making it a promising candidate for further exploration . As synthetic methodologies continue to evolve, access to increasingly complex derivatives will become more feasible, paving the way for novel therapeutics developed from this intriguing chemical scaffold.
2228769-83-1 (1-2-(1-methyl-1H-pyrazol-4-yl)ethylcyclopropan-1-ol) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)




